JNJ-632

Description

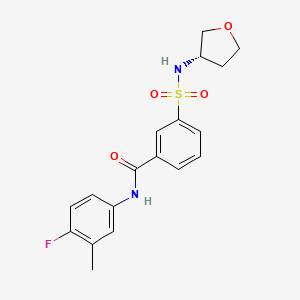

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZGLOVJKCSHTH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-56136379 (Bersacapavir): A Technical Guide on its Mechanism of Action in HBV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-56136379, also known as bersacapavir, is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both in vitro and in vivo models. This technical guide provides an in-depth overview of the core mechanism of action of JNJ-56136379, detailing its dual role in disrupting the HBV life cycle. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, is intended to support researchers and professionals in the field of HBV drug development.

Core Mechanism of Action

JNJ-56136379 exhibits a dual mechanism of action against HBV, targeting both the late and early stages of the viral life cycle.

Primary Mechanism: Misdirection of Capsid Assembly. JNJ-56136379 is a Class II capsid assembly modulator (CAM-N) that binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits.[1][2] This binding event accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal-looking but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][3] Consequently, this prevents the reverse transcription of pgRNA into HBV DNA, a critical step for the production of new infectious virions.

Secondary Mechanism: Inhibition of cccDNA Formation. When administered at the time of initial infection, JNJ-56136379 prevents the establishment of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[1][3] This effect is believed to be a consequence of interfering with the proper disassembly of incoming capsids, a prerequisite for the transport of the viral genome to the nucleus and its conversion into cccDNA.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antiviral activity of JNJ-56136379.

Table 1: In Vitro Antiviral Activity of JNJ-56136379

| Cell Line | HBV Genotype | Endpoint | EC50 (nM) | Reference |

| HepG2.117 | D | Intracellular HBV DNA reduction | 54 | [1][3] |

| HepG2.2.15 | D | Extracellular HBV DNA reduction | 121 (as JNJ-632) | |

| Primary Human Hepatocytes | A | Extracellular HBV DNA reduction | 101 (as this compound) | |

| Primary Human Hepatocytes | B | Extracellular HBV DNA reduction | 240 (as this compound) | |

| Primary Human Hepatocytes | C | Extracellular HBV DNA reduction | 119 (as this compound) | |

| Primary Human Hepatocytes | D | Extracellular HBV DNA reduction | 200 (as this compound) | |

| Primary Human Hepatocytes | Not Specified | Extracellular HBV DNA reduction | 93 | [1][3] |

| Primary Human Hepatocytes | Not Specified | Intracellular HBV RNA reduction | 876 | [1][3] |

Table 2: In Vivo Antiviral Activity of JNJ-56136379

| Animal Model | HBV Genotype | Treatment | Result | Reference |

| Humanized mice | D | JNJ-56136379 | 2.77 log10 reduction in HBV DNA viral load |

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)

This protocol outlines the determination of the 50% effective concentration (EC50) of JNJ-56136379 in a stable HBV-producing cell line.

-

Cell Culture:

-

Maintain HepG2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of JNJ-56136379 or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 4 days.

-

-

Quantification of Extracellular HBV DNA:

-

Collect the cell culture supernatant.

-

Isolate viral DNA using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

Perform quantitative polymerase chain reaction (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

-

Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

-

Reverse Primer: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'

-

Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'

-

-

Use a standard curve generated from a plasmid containing the HBV genome to quantify the viral DNA copy number.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

-

Cytotoxicity Assay (HepG2 Cells)

This protocol determines the 50% cytotoxic concentration (CC50) of JNJ-56136379.

-

Cell Culture:

-

Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, add serial dilutions of JNJ-56136379 or vehicle control.

-

Incubate for 4 days.

-

-

Cell Viability Assessment (Resazurin Assay):

-

Add resazurin solution to each well to a final concentration of 10 µg/mL.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by fitting the dose-response curve.

-

cccDNA Quantification in HBV-Infected Primary Human Hepatocytes (PHH)

This protocol details the methodology to assess the effect of JNJ-56136379 on cccDNA formation in a primary cell model.

-

PHH Culture and Infection:

-

Plate cryopreserved PHHs on collagen-coated plates and maintain in a specialized hepatocyte culture medium.

-

Infect PHHs with HBV (e.g., genotype D) at a multiplicity of infection (MOI) of 100 viral genome equivalents per cell.

-

Co-administer serial dilutions of JNJ-56136379 or vehicle control with the viral inoculum.

-

Incubate for 16 hours.

-

-

DNA Extraction (Modified Hirt Extraction):

-

Wash the cells with PBS and lyse with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.

-

Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.

-

Centrifuge to pellet high molecular weight genomic DNA.

-

Collect the supernatant containing the low molecular weight DNA (including cccDNA).

-

Treat the supernatant with proteinase K and RNase A.

-

Purify the DNA by phenol-chloroform extraction and ethanol precipitation.

-

-

Nuclease Digestion:

-

To eliminate contaminating relaxed-circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease, which selectively degrades linear and nicked DNA, leaving cccDNA intact.

-

-

cccDNA Quantification by qPCR:

-

Perform qPCR using primers and a probe that specifically amplify a region spanning the gap in the plus-strand of rcDNA, ensuring that only cccDNA is efficiently amplified.

-

Forward Primer: 5'-GTG GTC TCC GCA CGA GTC AG-3'

-

Reverse Primer: 5'-GAC AAG GCA AAA CAG GCA GAG-3'

-

Probe: 5'-(FAM)-TTC TCT TCG GAG GAC TGG-(MGB)-3'

-

-

Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., β-globin) from the same sample.

-

-

Data Analysis:

-

Determine the cccDNA copies per cell for each treatment condition.

-

Calculate the percentage of inhibition of cccDNA formation relative to the vehicle control to determine the EC50.

-

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Dual mechanism of action of JNJ-56136379 in the HBV life cycle.

Experimental Workflow: In Vitro Antiviral Assay

Caption: Workflow for determining the in vitro antiviral efficacy of JNJ-56136379.

Experimental Workflow: cccDNA Quantification

Caption: Workflow for quantifying the effect of JNJ-56136379 on cccDNA formation.

References

- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut [gut.bmj.com]

- 2. ice-hbv.org [ice-hbv.org]

- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of Bersacapavir (JNJ-632) on Hepatitis B Virus Capsid Assembly: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Bersacapavir (JNJ-632), a potent capsid assembly modulator (CAM), in the context of Hepatitis B Virus (HBV) replication. Through a comprehensive review of preclinical data, this document elucidates the dual role of this compound in disrupting the HBV life cycle, offering a valuable resource for professionals engaged in antiviral research and development.

Introduction to HBV Capsid Assembly and its Therapeutic Potential

Chronic Hepatitis B affects millions globally and remains a significant cause of liver-related morbidity and mortality.[1] The Hepatitis B virus core protein (HBc) is a critical component of the viral life cycle, orchestrating the assembly of the viral capsid, which is essential for protecting the viral genome and facilitating its delivery to the nucleus of infected hepatocytes.[2] The process of capsid assembly, a highly regulated event involving the self-association of HBc dimers, presents a promising therapeutic target for novel antiviral agents.[3][4] Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with this process, leading to the inhibition of viral replication.[3]

Bersacapavir (this compound), a novel sulfamoylbenzamide derivative, is a potent CAM that has demonstrated significant antiviral activity against multiple HBV genotypes.[5][6] This whitepaper will delve into the specific molecular mechanisms by which this compound modulates HBV capsid assembly, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of Bersacapavir (this compound)

This compound is classified as a Class I or CAM-N (Capsid Assembly Modulator - Normal morphology) agent.[6][7] Its primary mechanism of action involves accelerating the kinetics of capsid assembly.[5][6] This rapid assembly process leads to the formation of morphologically intact, or "normal," viral capsids that are, however, non-functional because they are devoid of the pregenomic RNA (pgRNA) and the viral polymerase.[8][9]

Crucially, studies in primary human hepatocytes (PHHs) have revealed a dual mechanism of action for this compound.[5][6] Beyond its role in late-stage viral replication (capsid assembly), it also impacts the early stages of the HBV life cycle. When administered at the time of infection, this compound prevents the formation of covalently closed circular DNA (cccDNA) in a dose-dependent manner.[5][6] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected cells and serves as the template for all viral transcripts.[1] By inhibiting de novo cccDNA formation, this compound can potentially limit the establishment and persistence of HBV infection in hepatocytes.[9]

Signaling Pathway of HBV Capsid Assembly and this compound Intervention

The following diagram illustrates the key steps in the HBV life cycle, highlighting the points of intervention for Bersacapavir.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been quantified in various in vitro systems. The following tables summarize the key efficacy and cytotoxicity data, providing a comparative overview with other CAMs.

Table 1: In Vitro Antiviral Activity of Bersacapavir (this compound) and Comparator CAMs

| Compound | Cell Line | Parameter | Value (nM) | Reference(s) |

| This compound | HepG2.2.15 | EC50 | 121 | [10] |

| This compound | HepG2.117 | EC50 | 415 | [11] |

| JNJ-56136379 (Bersacapavir) | HepG2.117 | EC50 | 54 | [11][12] |

| JNJ-56136379 (Bersacapavir) | HepG2.117 | EC90 | 226 | [11] |

| JNJ-56136379 (Bersacapavir) | HBV-infected PHHs | EC50 (HBV DNA) | 93 | [11][12] |

| JNJ-56136379 (Bersacapavir) | HBV-infected PHHs | EC50 (HBV RNA) | 876 | [11][12] |

| BAY41-4109 (CAM-A) | HepG2.117 | EC50 | 69 | [11] |

| AT-130 (CAM-N) | HepG2.117 | EC50 | 1,540 | [11] |

EC50: 50% effective concentration; EC90: 90% effective concentration; PHHs: Primary Human Hepatocytes.

Table 2: Cytotoxicity Profile of Bersacapavir (this compound)

| Compound | Cell Line | Parameter | Value (µM) | Reference(s) |

| JNJ-56136379 (Bersacapavir) | HepG2 | CC50 | >15 | [9] |

CC50: 50% cytotoxic concentration.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.

Antiviral Activity Assay in Stably Transfected Cell Lines (e.g., HepG2.2.15, HepG2.117)

This protocol is used to determine the concentration of the compound required to inhibit HBV replication by 50% (EC50).

Detailed Steps:

-

Cell Seeding: HepG2.2.15 or HepG2.117 cells, which constitutively produce HBV, are seeded in 96-well plates.[13]

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound.

-

Incubation: The treated cells are incubated for a period of 4 to 7 days to allow for multiple rounds of viral replication.[13]

-

DNA Extraction: For intracellular HBV DNA, cells are lysed. For extracellular HBV DNA, the cell culture supernatant is collected. Total DNA is then extracted.[13]

-

qPCR Analysis: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.[11]

-

Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to a vehicle-treated control. The EC50 value is then determined by fitting the data to a dose-response curve.[11]

cccDNA Formation Assay in Primary Human Hepatocytes (PHHs)

This assay is crucial for evaluating the effect of this compound on the early steps of HBV infection.

Detailed Steps:

-

Infection and Treatment: Primary human hepatocytes are infected with an HBV inoculum. This compound is added either simultaneously with the virus or at various time points post-infection.[5][14]

-

Incubation: The infected and treated cells are incubated for several days to allow for the establishment of infection and cccDNA formation.

-

Hirt Extraction: A Hirt extraction method is used to selectively isolate low molecular weight DNA, including cccDNA, from the total cellular DNA.[14]

-

Southern Blot Analysis: The extracted DNA is subjected to agarose gel electrophoresis and transferred to a membrane for Southern blotting using an HBV-specific probe to detect and quantify cccDNA.[14]

Biochemical Analysis of Capsid Assembly

These methods directly assess the impact of this compound on the formation of HBV capsids.

Size Exclusion Chromatography (SEC):

-

Recombinant HBV core protein dimers (e.g., Cp149, the assembly domain) are incubated with or without this compound.[14]

-

The mixture is then subjected to conditions that induce capsid assembly (e.g., increased salt concentration).

-

The sample is loaded onto a size exclusion chromatography column, which separates molecules based on their size.[14]

-

The elution profile is monitored by UV absorbance (at 280 nm). The formation of larger capsid structures in the presence of this compound, compared to the dimer-only control, indicates an effect on assembly.[14]

Electron Microscopy (EM):

-

Samples from the SEC experiment or from separate assembly reactions are prepared for negative-stain transmission electron microscopy.[14]

-

The morphology of the assembled particles is visualized. This allows for the direct observation of whether this compound induces the formation of normal-looking capsids or aberrant structures.[14]

Conclusion

Bersacapavir (this compound) represents a significant advancement in the development of anti-HBV therapeutics. Its dual mechanism of action, targeting both the late-stage formation of functional viral capsids and the early-stage establishment of the persistent cccDNA reservoir, distinguishes it from currently available nucleos(t)ide analogues.[5][6] The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for understanding the potent and multifaceted antiviral activity of this compound. Further research and clinical development of this and other CAMs hold the promise of achieving higher rates of functional cure for patients with chronic Hepatitis B.

References

- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

JNJ-632: A Technical Deep Dive into its Impact on Hepatitis B Virus cccDNA Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-632 (also known as bersacapavir or JNJ-56136379) is a potent, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that has demonstrated a dual mechanism of action impacting both the late and early stages of the viral lifecycle. Beyond its primary function of disrupting the assembly of new viral capsids, this compound exhibits a significant inhibitory effect on the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. This document provides a comprehensive technical overview of the available data on this compound's effect on HBV cccDNA, including quantitative efficacy, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Efficacy of this compound on HBV cccDNA Formation

This compound has been shown to prevent the formation of HBV cccDNA in a dose-dependent manner, particularly when administered at the onset of infection.[1] The following table summarizes the key quantitative data on the in vitro efficacy of this compound.

| Parameter | Cell Type | HBV Genotype(s) | Value | Citation |

| Mean EC50 for HBV DNA Reduction | HepG2.2.15 | Not Specified | 121 nM | [2] |

| EC50 for HBV DNA Reduction (Genotype A) | Primary Human Hepatocytes | A | 101 nM | [2] |

| EC50 for HBV DNA Reduction (Genotype B) | Primary Human Hepatocytes | B | 240 nM | [2] |

| EC50 for HBV DNA Reduction (Genotype C) | Primary Human Hepatocytes | C | 119 nM | [2] |

| EC50 for HBV DNA Reduction (Genotype D) | Primary Human Hepatocytes | D | 200 nM | [2] |

| EC50 for HBV DNA Reduction (Compound added with inoculum) | Primary Human Hepatocytes | Not Specified | 415 nM | [1] |

| EC50 for Intracellular HBV RNA Reduction | Primary Human Hepatocytes | Not Specified | 876 nM | [3] |

| Concentration Fold-Increase for cccDNA Inhibition | Not Specified | Not Specified | 16- to 19-fold higher than for viral DNA production inhibition | [2] |

Mechanism of Action: Inhibition of cccDNA Establishment

This compound is classified as a Class II Capsid Assembly Modulator (CAM-E), which means it accelerates the kinetics of capsid assembly, leading to the formation of empty, non-functional capsids.[4] However, its effect on cccDNA formation stems from a secondary, distinct mechanism that occurs during the early phase of infection.[3]

When this compound is present at the time of viral entry, it is thought to bind to the incoming viral capsids. This binding stabilizes the capsid structure, preventing the necessary disassembly (uncoating) process that releases the relaxed circular DNA (rcDNA) genome into the cytoplasm for transport to the nucleus.[5] By inhibiting the release of rcDNA, this compound effectively prevents its conversion into the stable cccDNA minichromosome within the hepatocyte nucleus.[1][3]

References

- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-632: A Technical Guide to its Interaction with the Hepatitis B Virus Core Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-632, a potent capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B virus (HBV) infection. The document details the mechanism of action of this compound, its interaction with the HBV core protein (HBc), and its antiviral activity, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and HBV Core Protein Modulation

The hepatitis B virus core protein is a critical component of the viral life cycle, essential for the encapsidation of the viral genome and subsequent replication steps.[1] this compound is a novel sulfamoylbenzamide derivative that functions as a Class I capsid assembly modulator.[2] These modulators, also referred to as CAM-N (for normal morphology), accelerate the kinetics of capsid assembly.[3] This accelerated assembly leads to the formation of morphologically intact, but empty, viral capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase, thereby halting viral replication.[2][4]

This compound exhibits a dual mechanism of action, impacting both the late and early stages of the HBV life cycle.[2] In the late stage, it disrupts the normal assembly of new viral capsids. In the early stage of infection, when administered at the time of viral inoculation, this compound has been shown to prevent the formation of covalently closed circular DNA (cccDNA), the stable transcriptional template for HBV.[2] This dual action differentiates it from nucleos(t)ide analogues (NAs), which only inhibit the reverse transcription step.[2]

Quantitative Antiviral Activity of this compound

The in vitro antiviral potency of this compound has been evaluated across various HBV genotypes using different cell-based assays. The 50% effective concentration (EC50) values are summarized in the tables below.

Table 1: Antiviral Activity of this compound against different HBV Genotypes in HepG2.2.15 Cells [5]

| HBV Genotype | EC50 (nM) |

| Genotype A | 101 |

| Genotype B | 240 |

| Genotype C | 119 |

| Genotype D | 200 |

| Mean | 121 |

Table 2: Antiviral Activity of this compound in HepG2.117 Cells

| Compound | EC50 (μM) |

| This compound | 0.43 |

Mechanism of Action: Signaling and Experimental Workflow

The interaction of this compound with the HBV core protein and its subsequent effects on the viral life cycle can be visualized through the following diagrams.

References

- 1. Genetically Altering the Thermodynamics and Kinetics of Hepatitis B Virus Capsid Assembly Has Profound Effects on Virus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of HBV cccDNA in mouse liver tissues by qPCR [bio-protocol.org]

- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of JNJ-632: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro efficacy of JNJ-632, a potent capsid assembly modulator (CAM) for the Hepatitis B virus (HBV). This document synthesizes available data on its antiviral activity, mechanism of action, and relevant experimental protocols to support further research and development efforts.

Quantitative Efficacy Data of this compound

The in-vitro antiviral efficacy of this compound has been evaluated across various HBV genotypes and cell lines. The following tables summarize the key quantitative data.

Table 1: Anti-HBV Activity of this compound in Primary Human Hepatocytes (PHHs) [1]

| HBV Genotype | EC50 (nM) |

| A | 101 |

| B | 240 |

| C | 119 |

| D | 200 |

Table 2: In Vitro Activity and Cytotoxicity of this compound in HepG2 Cell Lines

| Cell Line | Parameter | Value (µM) |

| HepG2.2.15 | EC50 | 0.12[2] |

| HepG2.117 | EC50 | 0.43[2] |

| HepG2.2.15 | CC50 | >50[2] |

| HepG2 | Median EC50 (as a reference CAM) | 0.415[3] |

Mechanism of Action

This compound exhibits a dual mechanism of action against HBV, targeting both the early and late stages of the viral life cycle.[4]

-

Capsid Assembly Modulation (Late Stage): this compound is a Class II CAM that accelerates the kinetics of HBV capsid assembly.[2] This rapid assembly leads to the formation of morphologically intact but empty capsids, preventing the encapsidation of the viral polymerase-pregenomic RNA (Pol-pgRNA) complex.[1][5] This ultimately blocks the replication of new viral DNA.

-

Inhibition of cccDNA Formation (Early Stage): When administered at the time of infection, this compound prevents the formation of covalently closed circular DNA (cccDNA) in a dose-dependent manner.[4] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for viral transcription. By inhibiting cccDNA formation, this compound can reduce intracellular HBV RNA levels and the secretion of viral antigens like HBeAg, HBsAg, and HBcAg.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HBV life cycle, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HBV DNA Replication Assay (qPCR)

This protocol is for the quantification of extracellular HBV DNA from cell culture supernatants.

a. Sample Preparation:

-

Culture HepG2.2.15 cells in RPMI 1640 medium supplemented with 2% FBS.

-

Treat cells with serially diluted this compound for 4 days at 37°C in a 5% CO2 atmosphere.[6]

-

Collect the cell culture supernatant.

b. DNA Extraction:

-

Aseptically collect venous blood and dispense it into a serum separator tube, a plain tube, or an EDTA tube.

-

Centrifuge at 3500 rpm for 10 minutes and transfer the serum or plasma to a sterile tube.

-

Add 400 µL of Genomic Lysis Buffer and 10 µL of Proteinase K to the sample.

-

Vortex and incubate at 56°C for 3-5 hours or overnight.

-

Follow the manufacturer's instructions for a column-based DNA extraction kit (e.g., Zymo Quick-DNA Miniprep Kit).

-

Elute the viral nucleic acid and store at -20°C.

c. Quantitative Real-Time PCR (qPCR):

-

Prepare a PCR master mix according to the instructions of a commercial HBV quantification kit (e.g., Bosphore HBV Quantitative kit).

-

Use specific primers and probes targeting a conserved region of the HBV genome.

-

Perform the qPCR reaction using a real-time thermal cycler. A typical cycling protocol is: initial denaturation at 94°C for 3 minutes, followed by 40 cycles of 94°C for 20 seconds and 60°C for 40 seconds.

-

Generate a standard curve using a dilution series of a plasmid containing the HBV target sequence.

-

Quantify the HBV DNA in the samples by comparing their Cq values to the standard curve.

cccDNA Formation Assay

This protocol is for the quantification of HBV cccDNA from infected cells.

a. Cell Infection and Treatment:

-

Plate primary human hepatocytes (PHHs) or HepG2-NTCP cells.

-

Infect the cells with HBV inoculum.

-

For evaluating the effect on cccDNA establishment, add this compound at the time of infection.

b. cccDNA Extraction:

-

Harvest the cells and extract total DNA using a method that enriches for cccDNA, such as a modified Hirt extraction or a commercial kit that omits proteinase K digestion to remove protein-bound DNA.

-

To remove contaminating relaxed circular DNA (rcDNA) and other replicative intermediates, treat the DNA extract with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease.

c. cccDNA Quantification by qPCR:

-

Design qPCR primers that specifically amplify the gap region of rcDNA, thus selectively amplifying cccDNA.

-

Perform qPCR as described in the HBV DNA Replication Assay protocol.

-

Normalize the cccDNA copy number to a housekeeping gene (e.g., β-globin) to determine the number of cccDNA copies per cell.

Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay visualizes the effect of this compound on HBV capsid formation.

a. Sample Preparation:

-

Treat HBV-expressing cells (e.g., HepG2.2.15) with this compound.

-

Prepare cytoplasmic lysates from the treated cells.

b. Native Agarose Gel Electrophoresis:

-

Mix the cell lysates with a non-denaturing loading buffer.

-

Separate the proteins on a 1% agarose gel in a Tris-acetate-EDTA (TAE) buffer.

-

Run the electrophoresis at a constant voltage.

c. Immunoblotting:

-

Transfer the proteins from the gel to a nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the HBV core protein (HBc).

-

Use a labeled secondary antibody and a suitable detection reagent to visualize the capsid bands. An increase in the intensity of the capsid band relative to untreated controls indicates accelerated capsid assembly.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to cells.

a. Cell Seeding and Treatment:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

b. MTT Assay:

-

After the desired incubation period (e.g., 4 days), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[7]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[7]

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

c. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

References

- 1. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 2. ice-hbv.org [ice-hbv.org]

- 3. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 4. ovid.com [ovid.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of JNJ-632 in Primary Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-632 is a potent, novel sulfamoylbenzamide-based capsid assembly modulator (CAM) of the hepatitis B virus (HBV).[1] It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[1][2] In the late stage, this compound accelerates the assembly of HBV core protein (HBc) into morphologically intact capsids, which prevents the encapsidation of the pre-genomic RNA (pgRNA) and polymerase complex, thereby blocking the formation of new infectious virions.[1][2] In the early stage of infection, when co-administered with the viral inoculum, this compound prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for the persistence of infection.[1][2] These application notes provide detailed protocols for the use of this compound in primary human hepatocytes (PHHs), the gold standard in vitro model for studying HBV infection.

Data Presentation

In Vitro Efficacy of this compound against different HBV Genotypes in Primary Human Hepatocytes

| HBV Genotype | EC50 (nM) |

| A | 101 |

| B | 240 |

| C | 119 |

| D | 200 |

EC50 (50% effective concentration) values were determined by quantifying HBV DNA in the supernatant of infected primary human hepatocytes derived from naive chimeric mice.[1]

In Vitro Efficacy of this compound in HBV-infected Primary Human Hepatocytes

| Parameter | EC50 (nM) |

| Extracellular HBV DNA | 93 (median) |

| Intracellular HBV RNA | 876 (median) |

EC50 values were determined in HBV-infected primary human hepatocytes when this compound was added together with the viral inoculum.[3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[4]

-

Appropriate cell culture medium (e.g., Williams' E Medium)

Protocol:

-

Stock Solution Preparation:

-

This compound is soluble in DMSO at a concentration of up to 76 mg/mL (200.83 mM).[4]

-

To prepare a 10 mM stock solution, dissolve 3.784 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[4]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a dose-response curve).

-

It is recommended to perform a pre-dilution of the stock in culture medium before adding it to the cell culture wells to minimize local concentration effects.

-

Note: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle control) and should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Culture and HBV Infection of Cryopreserved Primary Human Hepatocytes

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte thawing medium

-

Hepatocyte plating medium (e.g., Williams' E Medium supplemented with serum and other additives)

-

Hepatocyte maintenance medium

-

Collagen-coated cell culture plates

-

HBV inoculum

-

Polyethylene glycol (PEG) 8000

Protocol:

-

Thawing and Plating of Primary Human Hepatocytes:

-

Pre-warm hepatocyte thawing and plating media to 37°C.

-

Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 10 minutes.

-

Gently resuspend the cell pellet in plating medium and determine cell viability and density.

-

Seed the hepatocytes onto collagen-coated plates at a desired density.

-

-

HBV Infection of Primary Human Hepatocytes:

-

After allowing the hepatocytes to attach and form a monolayer (typically 24 hours), replace the plating medium with maintenance medium.

-

Prepare the HBV inoculum in maintenance medium containing 4% PEG 8000.

-

Aspirate the medium from the cells and add the HBV inoculum.

-

Incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

After the infection period, remove the inoculum and wash the cells multiple times with fresh medium to remove residual virus.

-

Add fresh maintenance medium to the cells.

-

This compound Treatment of HBV-Infected Primary Human Hepatocytes

Protocol:

-

Co-treatment with HBV Inoculum (Early Stage Inhibition):

-

Prepare the HBV inoculum as described above.

-

Add the desired concentrations of this compound working solutions (or vehicle control) directly to the HBV inoculum.

-

Proceed with the infection protocol as outlined in section 2.2.

-

After the infection period, wash the cells and replace the medium with fresh maintenance medium containing the respective concentrations of this compound.

-

Replenish the medium with fresh this compound every 2-3 days for the duration of the experiment.

-

-

Post-infection Treatment (Late Stage Inhibition):

-

Infect the primary human hepatocytes with HBV as described in section 2.2.

-

At a desired time point post-infection (e.g., 4 or 5 days), aspirate the medium and add fresh maintenance medium containing the desired concentrations of this compound working solutions or vehicle control.

-

Replenish the medium with fresh this compound every 2-3 days for the duration of the experiment.

-

Downstream Analysis

a) Quantification of Extracellular HBV DNA by qPCR

-

Collect the cell culture supernatant at desired time points.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome.

-

Quantify the HBV DNA levels by comparing to a standard curve of known HBV DNA concentrations.

b) Quantification of Intracellular HBV RNA by RT-qPCR

-

Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer.

-

Extract total RNA using a commercial RNA extraction kit.

-

Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of specific HBV RNA transcripts.

-

Normalize the HBV RNA levels to a housekeeping gene to account for variations in cell number and RNA extraction efficiency.

c) Quantification of HBsAg and HBeAg by AlphaLISA

-

Collect the cell culture supernatant at desired time points.

-

Use a commercial AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit for the detection of HBsAg or HBeAg according to the manufacturer's instructions.

-

The assay involves the addition of biotinylated anti-analyte antibodies and acceptor beads to the sample, followed by the addition of streptavidin-coated donor beads.

-

Measure the luminescent signal, which is proportional to the amount of antigen present.

d) Assessment of Cytotoxicity

-

Assess the cytotoxicity of this compound on primary human hepatocytes using assays such as the measurement of human albumin levels in the cell culture supernatant or viability assays like the resazurin reduction assay.[1]

-

Perform these assays in parallel with the antiviral activity experiments to determine the selectivity index of the compound.

Visualizations

References

- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Determining the Potency of JNJ-632 Against Diverse Hepatitis B Virus Strains: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of JNJ-632, a potent hepatitis B virus (HBV) capsid assembly modulator, against various HBV strains. This compound has demonstrated significant antiviral activity across multiple HBV genotypes by disrupting the normal process of viral capsid formation.[1][2]

Introduction to this compound

This compound is a member of the sulfamoylbenzamide class of molecules that act as capsid assembly modulators (CAMs).[1][3][4] Specifically, it is classified as a Class I or CAM-N modulator, which means it accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but empty capsids that lack the viral pregenomic RNA (pgRNA).[3][4] This primary mechanism of action effectively halts viral replication.

Furthermore, this compound exhibits a dual mechanism of action by also interfering with the early stages of the viral lifecycle. It can prevent the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells, when the compound is present during the initial infection.[5][6] This dual activity makes this compound a promising candidate for the treatment of chronic hepatitis B.

Quantitative Data Summary

The following table summarizes the reported EC50 values of this compound against different HBV genotypes. All experiments were conducted in cell culture models, and the EC50 values were determined by quantifying the reduction in HBV DNA levels.

| HBV Genotype | Cell Line | Mean EC50 (nM) | Reference |

| Genotype A | Primary Human Hepatocytes | 101 | [1][2] |

| Genotype B | Primary Human Hepatocytes | 240 | [1][2] |

| Genotype C | Primary Human Hepatocytes | 119 | [1][2] |

| Genotype D | Primary Human Hepatocytes | 200 | [1][2] |

| Not Specified | HepG2.2.15 | 121 | [1][2][4] |

| Not Specified | HepG2.117 | 430 | [4] |

Experimental Protocols

This section provides a detailed protocol for determining the EC50 of this compound against HBV in a cell-based assay using the HepG2.2.15 cell line, which constitutively produces HBV particles.

Materials and Reagents

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

DNA extraction kit

-

HBV-specific qPCR primers and probe

-

qPCR master mix

-

96-well cell culture plates

-

Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)

-

Real-time PCR instrument

Protocol for EC50 Determination

-

Cell Culture and Seeding:

-

Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the HepG2.2.15 cells in a 96-well plate at a density of 1.2 x 10^4 cells per well.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions (e.g., 1:4) of the this compound stock solution in culture medium to achieve a range of final concentrations for testing. Include a vehicle control (DMSO only) and an untreated control.

-

Carefully remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Harvesting and DNA Extraction:

-

After the incubation period, collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture using an appropriate master mix, HBV-specific primers, and probe.

-

Add the extracted DNA to the qPCR reaction mixture.

-

Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

-

Include a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.

-

-

Data Analysis and EC50 Calculation:

-

Determine the HBV DNA concentration for each this compound concentration and the controls from the qPCR data.

-

Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of this compound that inhibits HBV replication by 50%.

-

Visualizations

Experimental Workflow for EC50 Determination

Caption: Experimental workflow for determining the EC50 of this compound.

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of action of this compound on HBV.

References

- 1. journals.asm.org [journals.asm.org]

- 2. selleckchem.com [selleckchem.com]

- 3. HBV antiviral assay [bio-protocol.org]

- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-632 solubility and preparation in DMSO for experiments

Application Notes and Protocols for JNJ-7706621

Product Name: JNJ-7706621 (Also known as JNJ-632)

Chemical Name: 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide

Molecular Formula: C₁₅H₁₂F₂N₆O₃S[1][2][3]

Molecular Weight: 394.36 g/mol [1][2][3]

Description: JNJ-7706621 is a potent, cell-permeable, dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[4] It demonstrates high potency for CDK1 and CDK2 and also significantly inhibits Aurora A and Aurora B.[5][6] This compound has been shown to induce cell cycle arrest, endoreduplication, and apoptosis in various tumor cell lines, making it a valuable tool for cancer research and drug development.[4][7]

Quantitative Data Summary

Solubility Data

It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the solubility of JNJ-7706621.[5]

| Solvent | Solubility (25°C) | Molar Equivalent |

| DMSO | 79 mg/mL[1][5] | 200.32 mM[1][5] |

| Ethanol | 3 mg/mL | 7.61 mM |

| Water | Insoluble[5] | - |

Inhibitory Activity (IC₅₀)

JNJ-7706621 exhibits potent inhibitory activity against several key cell cycle kinases.

| Target Kinase | IC₅₀ (nM) |

| CDK1 | 9[5][6] |

| CDK2 | 4[5] |

| Aurora A | 11[6] |

| Aurora B | 15[6] |

Cell-Based Proliferation Inhibition (IC₅₀)

The compound shows broad anti-proliferative activity across various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Cancer | 284[6] |

| HCT116 | Colon Carcinoma | 254[6] |

| A375 | Malignant Melanoma | 447[6] |

| PC3 | Prostate Adenocarcinoma | 120[5] |

Experimental Protocols

Preparation of JNJ-7706621 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of JNJ-7706621 in DMSO for in vitro experiments.

Materials:

-

JNJ-7706621 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Weighing: Carefully weigh the desired amount of JNJ-7706621 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 253.6 µL of DMSO to 1 mg of JNJ-7706621).

-

Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[5][6]

Note on Sterility: DMSO is inherently bactericidal, so filtration of a 100% DMSO stock solution is generally not required.[10] Ensure all handling is performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Procedure:

-

Thaw Stock: Thaw a single aliquot of the JNJ-7706621 DMSO stock solution at room temperature.

-

Serial Dilution (Recommended): Perform a stepwise dilution of the stock solution into your complete cell culture medium to achieve the final desired experimental concentrations (e.g., 1 nM - 10 µM).[1] This gradual dilution helps prevent precipitation of the compound.[8]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[8][9]

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.[8]

-

Immediate Use: Use the prepared working solutions immediately for cell treatment.

Cell Proliferation Assay Protocol ([¹⁴C]-Thymidine Incorporation)

This protocol outlines a method to determine the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[1][5]

Materials:

-

96-well scintillating microplates (e.g., CytoStar-T)

-

Complete cell culture medium

-

Trypsin-EDTA

-

JNJ-7706621 working solutions

-

[¹⁴C]-Methyl Thymidine

-

Phosphate-Buffered Saline (PBS)

-

Scintillation counter (e.g., Packard TopCount)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well scintillating microplate in a volume of 100 µL of complete medium.[1][5]

-

Initial Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[5]

-

Compound Treatment: Add 1 µL of the JNJ-7706621 working solutions to the respective wells.[5]

-

[¹⁴C]-Thymidine Addition: Prepare a solution of [¹⁴C]-Methyl Thymidine in complete medium. Add 0.2 µCi to each well in a volume of 20 µL.[5]

-

Co-incubation: Incubate the plate for an additional 24-48 hours at 37°C.[1][5]

-

Washing: Discard the supernatant and wash the wells twice with 200 µL of PBS per well.[5]

-

Plate Preparation for Reading: Add 200 µL of PBS to each well. Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.[5]

-

Quantification: Quantify the amount of incorporated [¹⁴C]-thymidine using a scintillation counter.[5]

-

Data Analysis: Analyze the data to determine the percent inhibition of cell proliferation and calculate the IC₅₀ value for JNJ-7706621.

Visualizations

Signaling Pathway of JNJ-7706621

Caption: Mechanism of action for JNJ-7706621, targeting CDKs and Aurora kinases to induce cell cycle arrest.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for the [¹⁴C]-Thymidine incorporation-based cell proliferation assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Jnj-7706621 | C15H12F2N6O3S | CID 5330790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. reddit.com [reddit.com]

Application Notes and Protocols: Measuring JNJ-632 Antiviral Activity using qPCR

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the antiviral activity of JNJ-632, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM), using quantitative polymerase chain reaction (qPCR). This compound exhibits a dual mechanism of action by not only inhibiting viral replication but also preventing the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for viral persistence.[1][2] The protocols outlined below describe methods to quantify both total HBV DNA and cccDNA levels in cell culture models, enabling a comprehensive assessment of this compound's efficacy.

Introduction to this compound

This compound is a member of the sulfamoylbenzamide class of HBV capsid assembly modulators.[3] It accelerates the assembly of HBV core protein (HBc) into capsids, but in doing so, prevents the encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby blocking the formation of new infectious virus particles.[1][2] Crucially, when administered at the time of infection, this compound also inhibits the establishment of the cccDNA pool in the nucleus of hepatocytes.[1][2] This dual action makes it a promising candidate for achieving a functional cure for chronic hepatitis B. The antiviral potency of this compound can be quantified by measuring the reduction in viral nucleic acids, for which qPCR is a highly sensitive and specific method.

Data Presentation

The antiviral activity of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication or cccDNA formation.

| Cell Line | Target | EC50 (nM) | Genotype | Reference |

| HepG2.2.15 | Total HBV DNA | 121 (mean) | D | [4] |

| Primary Human Hepatocytes | Total HBV DNA | 101 | A | [4] |

| Primary Human Hepatocytes | Total HBV DNA | 240 | B | [4] |

| Primary Human Hepatocytes | Total HBV DNA | 119 | C | [4] |

| Primary Human Hepatocytes | Total HBV DNA | 200 | D | [4] |

| HepG2.117 | Total HBV DNA | 415 (median) | Not Specified | [5] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for the HepG2.2.15 cell line, which stably replicates HBV.

Materials:

-

HepG2.2.15 cells

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)

-

This compound (dissolved in DMSO)

-

Cell culture plates (24-well or 96-well)

Procedure:

-

Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a 3-fold or 4-fold dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for 4 days at 37°C in a 5% CO2 atmosphere.[4]

DNA Extraction

Materials:

-

Lysis buffer (e.g., containing proteinase K and detergents)

-

DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a validated in-house method.

Procedure:

-

After the 4-day incubation, harvest the cells. For intracellular DNA, wash the cells with PBS and then lyse them directly in the wells.

-

For extracellular DNA, collect the cell culture supernatant.

-

Extract total DNA from the cell lysates (for intracellular HBV DNA and cccDNA) or the supernatant (for extracellular HBV DNA) according to the manufacturer's protocol of the chosen DNA extraction kit.

-

Elute the DNA in an appropriate buffer (e.g., nuclease-free water or elution buffer provided with the kit).

-

Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

T5 Exonuclease Digestion for cccDNA Quantification

To specifically quantify cccDNA, it is essential to remove other forms of viral DNA, particularly the abundant relaxed circular DNA (rcDNA). T5 exonuclease efficiently degrades linear and nicked circular DNA, leaving the covalently closed circular DNA intact.[6][7][8]

Materials:

-

Extracted total intracellular DNA

-

T5 Exonuclease and corresponding reaction buffer

-

EDTA (to stop the reaction)

Procedure:

-

In a PCR tube, combine the following:

-

Up to 1 µg of extracted intracellular DNA

-

10x T5 Exonuclease Reaction Buffer

-

T5 Exonuclease (e.g., 5 units)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Stop the reaction by adding EDTA to a final concentration of at least 11 mM or by heat inactivation at 70°C for 20 minutes.[9][10]

-

The digested DNA is now ready for cccDNA-specific qPCR.

Quantitative PCR (qPCR)

4.1. Quantification of Total HBV DNA

Materials:

-

TaqMan Gene Expression Master Mix or similar qPCR master mix

-

Primers and probe targeting a conserved region of the HBV genome (e.g., the S gene).

-

HBV DNA standard for absolute quantification (a plasmid containing the HBV genome of known concentration)

-

Extracted DNA samples

qPCR Reaction Setup (20 µL):

-

10 µL of 2x qPCR Master Mix

-

1 µL of Primer/Probe Mix (final concentration of 400 nM for each primer and probe)

-

3 µL of sample DNA

-

6 µL of Nuclease-free water

Thermal Cycling Conditions:

-

UNG Activation: 50°C for 2 minutes

-

Initial Denaturation: 95°C for 10 minutes

-

40-60 cycles of:

4.2. Quantification of cccDNA

Materials:

-

Same as for total HBV DNA, but with cccDNA-specific primers and probe. These primers are designed to span the gap region of rcDNA, thus preferentially amplifying the closed circular form.

-

T5 exonuclease-treated DNA samples.

qPCR Reaction Setup and Thermal Cycling Conditions:

-

Follow the same setup and conditions as for total HBV DNA quantification.

Data Analysis

-

Generate a standard curve using the serial dilutions of the HBV DNA standard.

-

Quantify the HBV DNA copy number in each sample based on the standard curve.

-

For cccDNA, normalize the copy number to the amount of input DNA or to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

-

Calculate the percentage of inhibition of HBV DNA or cccDNA for each this compound concentration relative to the DMSO vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.[11][12]

Visualizations

Caption: Experimental workflow for determining the antiviral activity of this compound.

Caption: Dual mechanism of action of this compound in inhibiting HBV.

References

- 1. researchgate.net [researchgate.net]

- 2. revues.ml [revues.ml]

- 3. researchgate.net [researchgate.net]

- 4. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T5 Exonuclease Hydrolysis of Hepatitis B Virus Replicative Intermediates Allows Reliable Quantification and Fast Drug Efficacy Testing of Covalently Closed Circular DNA by PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T5 Exonuclease Hydrolysis of Hepatitis B Virus Replicative Intermediates Allows Reliable Quantification and Fast Drug Efficacy Testing of Covalently Closed Circular DNA by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Depleting hepatitis B virus relaxed circular DNA is necessary for resolution of infection by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]

Application Notes and Protocols for Long-Term Cell Culture Experiments with JNJ-632

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-632 is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM).[1][2] It belongs to a class of antiviral agents that act by accelerating the kinetics of HBV core protein assembly, leading to the formation of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[3][4] This disruption of the viral life cycle effectively blocks HBV replication. Furthermore, this compound has a dual mechanism of action, as it also prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome in the nucleus of infected hepatocytes, particularly when administered at the time of infection.[3][4][5][6] These characteristics make this compound a promising candidate for the treatment of chronic hepatitis B.

These application notes provide detailed protocols for conducting long-term cell culture experiments to evaluate the efficacy and cytotoxicity of this compound. The protocols are designed for use with the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV.[7]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and Control Compounds

| Compound | Target | Mechanism of Action | Cell Line | EC50 (nM) | Genotype(s) Tested | Reference |

| This compound | HBV Core Protein | Capsid Assembly Modulator | HepG2.2.15 | 121 | D | [1] |

| This compound | HBV Core Protein | Capsid Assembly Modulator | Primary Human Hepatocytes | 101-240 | A, B, C, D | [6] |

| BAY 41-4109 | HBV Core Protein | Capsid Assembly Modulator | HepG2.117 | 69 | Not Specified | |

| AT-130 | HBV Core Protein | Capsid Assembly Modulator | HepG2.117 | 1,540 | Not Specified | |

| Entecavir (ETV) | HBV Polymerase | Nucleos(t)ide Analog | Not Specified | Not Specified | Not Specified | [5] |

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Long-Term Cytotoxicity Profile of this compound

| Cell Line | This compound Concentration (µM) | Exposure Duration | Viability Assay | % Cell Viability | Reference |

| HepG2 | >100 | Not Specified | Not Specified | No cytotoxicity observed | [6] |

| HepG2 | 25 | Not Specified | Resazurin Assay | >95% (Selectivity Index >463) | |

| A549, HEL299, HeLa, Huh7, MT4 | >25 to >100 | Not Specified | Not Specified | No significant cytotoxicity |

The selectivity index is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of a compound.

Experimental Protocols

Long-Term Culture and Maintenance of HepG2.2.15 Cells

This protocol describes the standard procedure for the long-term culture of HepG2.2.15 cells, which are essential for studying the effects of this compound on HBV replication.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

G418 (Geneticin)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418 to maintain the stability of the HBV replicon.[7]

-

Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2.2.15 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Replace the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralization and Splitting: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. Split the cells at a ratio of 1:4 to 1:6 into new flasks containing pre-warmed complete growth medium.

Protocol for Long-Term Efficacy and Cytotoxicity Assessment of this compound

This integrated protocol is designed to assess the antiviral efficacy and potential cytotoxicity of this compound over an extended period (e.g., 2-4 weeks).

Materials:

-

HepG2.2.15 cells

-

Complete growth medium (with and without G418)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Reagents for cytotoxicity assay (e.g., RealTime-Glo™ MT Cell Viability Assay)

-

Reagents for quantifying HBV DNA, RNA, and proteins (see Protocol 3)

-

Multi-well plate reader (luminometer, fluorometer)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium without G418. Incubate for 24 hours.

-

Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only) and a positive control (e.g., Entecavir).

-

Dosing Regimen: After 24 hours, remove the medium and add 100 µL of medium containing the different concentrations of this compound or controls.

-

Long-Term Incubation and Dosing: Incubate the plate at 37°C and 5% CO2. Renew the medium with freshly prepared compounds every 2-3 days for the duration of the experiment (e.g., 14, 21, or 28 days).

-

Real-Time Cytotoxicity Monitoring: At each medium change, a parallel plate can be used to measure cell viability using a real-time, non-lytic cytotoxicity assay according to the manufacturer's instructions. This allows for continuous monitoring of cell health.

-

Endpoint Analysis: At predefined time points (e.g., day 7, 14, 21, 28), harvest the cell culture supernatant and cell lysates for analysis of HBV markers as described in Protocol 3.

Protocol for Quantification of HBV Replication Markers

This protocol outlines the methods for quantifying various markers of HBV replication to assess the efficacy of this compound.

A. Quantification of Extracellular HBV DNA (qPCR):

-

Sample Collection: Collect the cell culture supernatant at each time point.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for the HBV genome. Use a standard curve of a plasmid containing the HBV genome to quantify the viral load.

B. Quantification of Intracellular HBV RNA (RT-qPCR):

-

Cell Lysis and RNA Extraction: Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.

-

Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using primers specific for HBV RNA transcripts (e.g., pgRNA). Normalize the results to a housekeeping gene (e.g., GAPDH).

C. Quantification of Secreted HBV Antigens (ELISA):

-

Sample Collection: Use the cell culture supernatant collected at each time point.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg using commercially available kits according to the manufacturer's instructions.

D. Quantification of Intracellular cccDNA (qPCR):

-

Nuclear DNA Extraction: Isolate nuclear DNA from the cell pellet using a specialized extraction method to enrich for cccDNA.

-

Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact.[1]

-

qPCR: Perform qPCR using primers that specifically amplify the cccDNA form.

Visualizations

Caption: Mechanism of action of this compound in the HBV life cycle.

Caption: Workflow for long-term evaluation of this compound.

References

- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and transcriptional activation of stress genes in human liver carcinoma (HepG2) cells exposed to iprodione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

Troubleshooting & Optimization

Optimizing JNJ-632 concentration for effective HBV inhibition

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JNJ-632, a potent capsid assembly modulator (CAM), for the effective inhibition of Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?